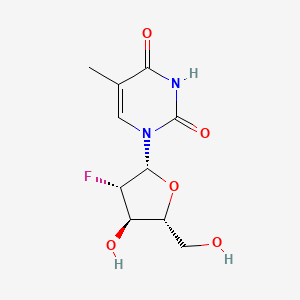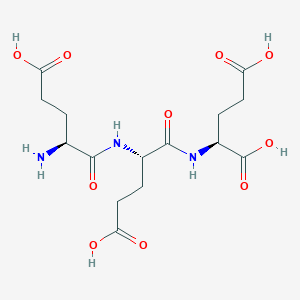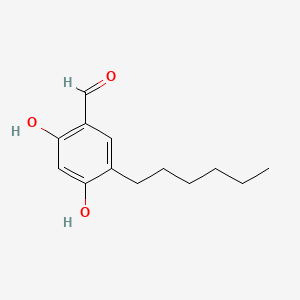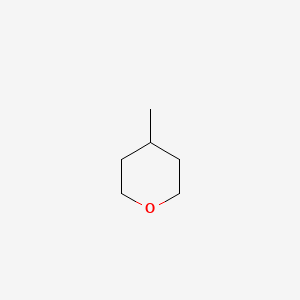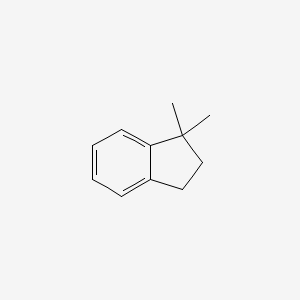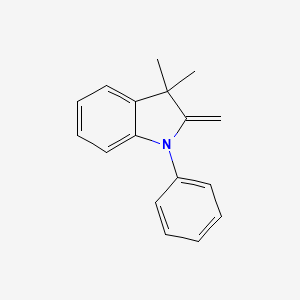
1,16-十六烷二醇
描述
1,16-Hexadecanediol (also known as 1-hexadecanol or cetyl alcohol) is a saturated fatty alcohol derived from the reduction of palmitic acid. It is a colorless, waxy solid that is insoluble in water, but soluble in organic solvents. This compound is used in a variety of applications, including cosmetics, pharmaceuticals, and industrial products. It is also used as a surfactant, emollient, and emulsifier in skin and hair care products, and as a lubricant in pharmaceuticals.
科学研究应用
相变和结构分析
1,16-十六烷二醇因其固-固相变性质而受到研究。研究表明,它表现出高温相,也称为旋转相,其特征是高介电常数值。该相已通过 X 射线衍射实验和介电常数测量进行探索,展示了该高温相中分子排列的详细模型 (小林和中村,1995).
化学合成和衍生物
在化学合成中,1,16-十六烷二醇被用作反应物。一项应用涉及其与碘化钾反应生成 1,16-二碘十六烷。随后的工艺促进了碳 14 标记的引入,导致 1-14C-17-碘庚酸的合成。该工艺突出了该化合物在放射性标记化合物合成中的潜力 (舒尔茨、马库拉和费因德根,1989).
生物技术应用
1,16-十六烷二醇也在生物技术中找到了应用。它参与了细胞色素 P450 52A3 催化的氧化级联反应,其转化产生多种代谢物。这证明了它在正烷烃到 α,ω-二酸的末端氧化中的作用,展示了它在酶促过程和生物催化中的潜力 (舍勒等人,1998).
晶体结构形成
1,16-十六烷二醇对晶体结构形成的影响已得到探索,特别是在 α,γ‐二取代正烷烃中。X 射线衍射研究表明,此类化合物中末端基团的存在显着影响其晶体结构,表明 1,16-十六烷二醇在材料科学和晶体学中的潜在用途 (小林、山本和中村,1995).
表面组装和分子相互作用研究
对 1,16-十六烷二醇和其他二取代烷烃衍生物的组装行为的研究提供了对分子相互作用和表面组装的见解。扫描隧道显微镜 (STM) 研究观察到不同的超分子结构,强调了该化合物在理解分子间力和分子组装过程中的作用 (徐等人,2004).
作用机制
Target of Action
1,16-Hexadecanediol is a diol that is hexadecane substituted by hydroxy groups at positions 1 and 16
Mode of Action
It has been used to activate the mps1 map kinase pathway . The Mps1 MAP kinase pathway plays a crucial role in cell division and growth, and its activation can lead to changes in cell behavior.
Biochemical Pathways
1,16-Hexadecanediol has been used to accumulate BChl c monoesterified with the corresponding diols BChl c is a type of bacteriochlorophyll, a photosynthetic pigment found in various phototrophic bacteria
Pharmacokinetics
Its molecular weight is 258.44 , which could influence its absorption and distribution within the body
Result of Action
Its use in activating the mps1 map kinase pathway suggests it may have effects on cell division and growth .
属性
IUPAC Name |
hexadecane-1,16-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBXIPOYHVMPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCO)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064788 | |
| Record name | 1,16-Hexadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7735-42-4, 23079-20-1 | |
| Record name | 1,16-Hexadecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,16-Hexadecanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, compounded with 1,16-hexadecanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023079201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,16-Hexadecanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,16-Hexadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecane-1,16-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,16-HEXADECANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z799LHM79S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

